Methyl 11-hydroxy-4-oxotetradecanoate
Description
Methyl 11-hydroxy-4-oxotetradecanoate is a methyl ester derivative of a 14-carbon fatty acid featuring a hydroxyl group at position 11 and a ketone group at position 3. Oxygenated fatty acid esters like this often exhibit distinct physicochemical properties (e.g., polarity, solubility) and biological activities compared to non-functionalized analogs.
Properties
CAS No. |
915281-18-4 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
methyl 11-hydroxy-4-oxotetradecanoate |
InChI |
InChI=1S/C15H28O4/c1-3-8-13(16)9-6-4-5-7-10-14(17)11-12-15(18)19-2/h13,16H,3-12H2,1-2H3 |
InChI Key |
AZMXBVKNISOQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCCCCC(=O)CCC(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Methyl 11-hydroxy-4-oxotetradecanoate shares structural similarities with other oxygenated methyl esters reported in the literature. Key comparisons include:
Table 1: Structural Comparison of Methyl Esters





Key Observations :
- Functional Groups: The hydroxyl and ketone groups in this compound increase its polarity compared to saturated esters like methyl palmitate . This may influence solubility in polar solvents and chromatographic behavior (e.g., HPLC retention time).
- Chain Length: Its C14 chain distinguishes it from diterpene-based esters (e.g., sandaracopimaric acid methyl ester) and longer-chain fatty acid esters like ethyl linolenate (C18) .
Spectroscopic and Chromatographic Properties
- NMR and FTIR: Methyl esters with hydroxyl groups (e.g., methyl shikimate) show characteristic O–H stretching (~3200–3600 cm⁻¹ in FTIR) and proton signals near δ 1–3 ppm in ¹H NMR for hydroxyl-bearing carbons . The ketone group in this compound would exhibit a strong C=O stretch (~1700 cm⁻¹) in FTIR and a carbonyl carbon signal at ~200–220 ppm in ¹³C NMR .
- Chromatography: Oxygenated esters like 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester typically elute later in GC or HPLC compared to non-polar esters (e.g., methyl palmitate) due to increased polarity .
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